molecular formula C11H9ClN2O2S B1421134 Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate CAS No. 1065074-40-9

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate

Cat. No.: B1421134
CAS No.: 1065074-40-9
M. Wt: 268.72 g/mol
InChI Key: WWYGARGOAHUXKJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties . This particular compound features a thiazole ring substituted with an amino group, a chlorophenyl group, and a carboxylate ester group, making it a versatile molecule in medicinal chemistry.

Scientific Research Applications

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Future Directions

The future directions for “Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate” could involve further studies on its synthesis, chemical reactions, mechanism of action, and biological activities. Given the wide range of biological activities exhibited by similar compounds , this compound could potentially be explored for various therapeutic applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, inhibiting their function, and thus preventing bacterial growth . Additionally, it has antifungal properties, interacting with fungal cell wall synthesis enzymes and disrupting their function . The compound’s interactions with these biomolecules are primarily through binding to active sites, leading to enzyme inhibition.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, the compound has been observed to induce apoptosis by activating specific signaling pathways and altering gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it inhibits bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic reactions . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy and altered cellular effects . Long-term studies have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, toxic or adverse effects can occur, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit key metabolic enzymes, leading to altered metabolic pathways and reduced production of essential metabolites . Additionally, it can affect the levels of specific metabolites, such as nucleotides and amino acids, by modulating enzyme activity and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, facilitating its uptake and distribution . It can accumulate in specific tissues, leading to localized effects and enhanced efficacy . Additionally, the compound’s transport and distribution can influence its pharmacokinetics and overall therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with thiourea and methyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYGARGOAHUXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674520
Record name Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-40-9
Record name Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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